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AlPhos

Cat. No.: B8194946
M. Wt: 817.1 g/mol
InChI Key: CEPKMAGODDEQHZ-UHFFFAOYSA-N
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Description

Contextualization of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands, characterized by a phosphorus atom bonded to three organic groups (PR₃), constitute one of the most important and widely studied classes of ligands in transition metal catalysis. Their significance stems from the ability to readily tune their electronic and steric properties by varying the organic substituents (R groups). tcichemicals.comsigmaaldrich.comrsc.orgprochemonline.comnih.govalfachemic.comsigmaaldrich.comwikipedia.orgnih.govresearchgate.net Phosphines act as "soft" σ-donating ligands through their lone pair of electrons on the phosphorus atom, forming stable complexes with various transition metals. tcichemicals.comprochemonline.comwikipedia.org Additionally, phosphines can act as π-acceptors, with their π-acidity arising from the overlap of the phosphorus-carbon σ* antibonding orbitals with filled metal orbitals. wikipedia.org

The tunability of phosphine ligands allows for fine-tuning of the coordinated metal species, enhancing desired properties at different stages of a catalytic cycle. nih.gov Electron density and bulkiness of phosphine ligands are key factors influencing the reactivity and selectivity of the resulting metal complexes. tcichemicals.com For instance, electron-rich and bulky trialkylphosphine ligands are highly effective in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. tcichemicals.com The steric bulk of a phosphine ligand is often quantified by its cone angle. tcichemicals.com The development of various phosphine ligands, including monodentate, bidentate, and chiral phosphines, has significantly advanced the scope and efficiency of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenation, and hydroformylation. sigmaaldrich.comprochemonline.comsigmaaldrich.comnih.gov

Historical Development and Significance of AlPhos Ligands

The development of new and highly effective phosphine ligands has been a continuous area of research, driving innovation in organic synthesis. A notable class of these ligands is the dialkylbiaryl phosphines, pioneered by the Buchwald group. These ligands, first described in 1998, have demonstrated exceptional utility in palladium-catalyzed coupling reactions, particularly for the formation of carbon-nitrogen and carbon-carbon bonds, often under milder conditions than previously possible. nih.govwikipedia.orgsigmaaldrich.com

This compound is a more recently developed biaryl monophosphine ligand from the Buchwald group, first reported in 2015. wikipedia.orgacs.orggalchimia.commit.edusigmaaldrich.comacs.org Its development was significant in addressing challenging transformations, particularly in the field of carbon-fluorine bond formation. acs.orggalchimia.comsigmaaldrich.comacs.org this compound enabled the development of palladium-catalyzed fluorination of aryl triflates and bromides, allowing these reactions to be conducted at room temperature with high regioselectivity, which was a notable advancement over previous methods that often suffered from regioselectivity issues and required elevated temperatures. acs.orggalchimia.commit.edusigmaaldrich.comresearchgate.netacs.org The ligand's effectiveness also extends to other important cross-coupling reactions, including the Buchwald-Hartwig cross-coupling for C-N bond formation and C-S cross-coupling for the synthesis of aryl thioethers. wikipedia.orgsigmaaldrich.comsmolecule.comscientificlabs.co.ukmit.edunih.gov The name this compound is dedicated to Albert B. Sather, the grandfather of one of the researchers involved in its development, in recognition of his support. sigmaaldrich.com

Overview of this compound as a Biaryl Monophosphine Ligand

This compound is characterized structurally as a biaryl monophosphine ligand. wikipedia.orgacs.orgmit.edusigmaaldrich.comresearchgate.netsigmaaldrich.comsmolecule.comscientificlabs.co.ukmit.edunih.gov It possesses a complex structure incorporating a fluorinated terphenyl moiety and a di-1-adamantylphosphine (B159878) group. sigmaaldrich.comnih.gov This specific design contributes to its unique steric and electronic properties, which are crucial for its performance in catalysis. As a monophosphine ligand, it features a single phosphorus atom that coordinates to the transition metal center. sigmaaldrich.comsigmaaldrich.com

The molecular formula of this compound is C₅₂H₆₇F₄OP, and its molecular weight is approximately 815.06 g/mol . sigmaaldrich.comsmolecule.comnih.govcenmed.com The bulky adamantyl groups and the substituted biaryl framework provide significant steric hindrance around the phosphorus atom and the metal center it coordinates to. This bulkiness, combined with the electronic properties influenced by the fluorinated and methoxy (B1213986) substituents on the biaryl system, allows this compound to effectively stabilize and activate transition metal catalysts, particularly palladium, for challenging transformations. sigmaaldrich.comnih.govwikipedia.orgibs.re.kr The design as a biaryl phosphine is a hallmark of many highly successful ligands in cross-coupling chemistry, known for their ability to promote the formation of the catalytically active monoligated palladium(0) species. nih.govwikipedia.orgsigmaaldrich.com

This compound has demonstrated effectiveness in a variety of palladium-catalyzed cross-coupling reactions, including:

Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.comsmolecule.comscientificlabs.co.ukmit.edu

Pd-catalyzed fluorination of activated aryl triflates and bromides, often with high regioselectivity and at room temperature. wikipedia.orgacs.orggalchimia.commit.edusigmaaldrich.comresearchgate.netacs.orgsigmaaldrich.comsmolecule.com

C-S cross-coupling of thiols with aromatic electrophiles. sigmaaldrich.comscientificlabs.co.uknih.gov

Detailed research findings highlight the ligand's ability to facilitate reactions under mild conditions and its impact on regioselectivity, particularly in fluorination reactions where it helps to suppress the formation of undesired regioisomers. acs.orggalchimia.commit.edusigmaaldrich.comresearchgate.netacs.org Studies involving this compound in palladium-catalyzed C-N coupling reactions using soluble organic bases have shown that its bulky nature can overcome catalyst deactivation issues. mit.eduibs.re.kr

Key Properties of this compound

PropertyValueSource
Molecular FormulaC₅₂H₆₇F₄OP sigmaaldrich.comsmolecule.comnih.gov
Molecular Weight815.06 g/mol or 815.074 g/mol sigmaaldrich.comsmolecule.comnih.govcenmed.com
CAS Number1805783-60-1 sigmaaldrich.comsmolecule.comnih.govcenmed.com
PubChem CID121237782 nih.gov
Melting Point218-223 °C sigmaaldrich.com
FormPowder sigmaaldrich.com
Functional GroupPhosphine sigmaaldrich.com
ApplicationLigand in Pd-catalyzed cross-coupling (Buchwald-Hartwig, Fluorination, C-S coupling, etc.) sigmaaldrich.comsmolecule.comscientificlabs.co.uk

Representative Catalytic Applications of this compound

Reaction TypeSubstratesKey Outcome/BenefitSource
Pd-catalyzed FluorinationActivated aryl/heteroaryl triflates/bromidesRoom temperature, high regioselectivity, reduced regioisomer formation. acs.orggalchimia.comsigmaaldrich.comacs.org wikipedia.orgacs.orggalchimia.commit.edusigmaaldrich.comresearchgate.netacs.orgsigmaaldrich.comsmolecule.com
Buchwald-Hartwig Cross-CouplingAryl halides/triflates with aminesEffective C-N bond formation, enables use of soluble organic bases. mit.eduibs.re.krsinocompound.com wikipedia.orgsigmaaldrich.comsigmaaldrich.comsmolecule.comscientificlabs.co.ukmit.eduibs.re.krsinocompound.com
C-S Cross-CouplingThiols with aromatic electrophilesSynthesis of aryl thioethers under mild conditions. sigmaaldrich.comscientificlabs.co.uknih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H69F4OP B8194946 AlPhos

Properties

IUPAC Name

bis(1-adamantyl)-[6-(4-butyl-2,3,5,6-tetrafluorophenyl)-6-methoxy-2-phenyl-1,3,5-tri(propan-2-yl)cyclohexa-2,4-dien-1-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H69F4OP/c1-9-10-16-40-45(53)47(55)44(48(56)46(40)54)51(57-8)42(31(4)5)23-41(30(2)3)43(39-14-12-11-13-15-39)52(51,32(6)7)58(49-24-33-17-34(25-49)19-35(18-33)26-49)50-27-36-20-37(28-50)22-38(21-36)29-50/h11-15,23,30-38H,9-10,16-22,24-29H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPKMAGODDEQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=C(C(=C1F)F)C2(C(=CC(=C(C2(C(C)C)P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)C9=CC=CC=C9)C(C)C)C(C)C)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H69F4OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Ligand Architectural Design for Alphos

Established Synthetic Routes to the AlPhos Core Structure

The synthesis of the this compound core structure is a multi-step process designed for modularity and scalability. A key route reported by the Buchwald group involves a five-step sequence that constructs the complex biaryl framework. acs.org The synthesis has been successfully scaled to produce over 10 grams in a single batch, demonstrating its viability for generating practical quantities of the ligand. acs.org

Strategies for Structural Modification and Derivatization of this compound

While specific derivatization of the this compound ligand itself is not extensively documented, strategies applied to the broader class of dialkylbiaryl phosphine (B1218219) ligands (Buchwald ligands) offer insight into potential modifications. These strategies are typically aimed at altering the ligand's physical properties, such as solubility, without compromising its catalytic efficacy.

A prominent strategy for modifying these types of ligands is sulfonation. For instance, 3-sulfonate variants of the related ligand SPhos have been developed to facilitate Suzuki-Miyaura couplings in aqueous media. wikipedia.org This modification imparts water solubility to the ligand and the corresponding palladium complex, which can be advantageous for reactions involving hydrophilic substrates or for developing more environmentally benign catalytic systems. wikipedia.org This approach represents a viable strategy for producing this compound derivatives with tailored solubility characteristics for specific applications.

Influence of Ligand Architecture on Catalytic Performance

The molecular architecture of this compound is the primary determinant of its exceptional catalytic performance, particularly in the challenging palladium-catalyzed fluorination of aryl triflates and bromides. wikipedia.orgnih.gov The design of this compound was a deliberate effort to overcome key limitations of previous catalyst systems, namely the difficult carbon-fluorine (C–F) reductive elimination from the palladium(II) intermediate, which often hindered reaction efficiency and required high temperatures. sigmaaldrich.com

This tailored architecture enables this compound-palladium catalysts to operate at significantly lower temperatures, even room temperature for many substrates, while exhibiting high activity. sigmaaldrich.comsigmaaldrich.com A major advantage stemming from this design is the dramatic improvement in reaction selectivity. With previous ligands, the fluorination of certain aryl triflates and bromides often produced significant amounts of undesired regioisomeric aryl fluoride (B91410) byproducts, complicating product purification. sigmaaldrich.comresearchgate.net The this compound catalyst system largely suppresses or completely eliminates the formation of these regioisomers, leading to highly regioselective transformations. acs.orgresearchgate.net

The effectiveness of this compound in promoting regioselective fluorination is highlighted in the comparative data below.

Comparative Performance in Pd-Catalyzed Fluorination of 4-(n-Bu)PhOTf
LigandTemperature (°C)Yield of Desired Product (%)Yield of Regioisomer (%)
L5 (Previous Generation)1106515
This compound (L6)11085<1
This compound (L6)25750

Data sourced from a study on the evolution of Pd-catalyzed aromatic fluorination. acs.org

The catalyst's high activity is further demonstrated by its effectiveness in the room-temperature fluorination of various activated aryl triflates.

Room-Temperature Fluorination of Activated Aryl Triflates with this compound Catalyst
Substrate (ArOTf)Reaction Time (h)Yield (%)
4-Acetylphenyl triflate1288
4-Cyanophenyl triflate1291
4-Trifluoromethylphenyl triflate1885
2-Naphthyl triflate1895

Data compiled from research on this compound for Pd-catalyzed fluorination. sigmaaldrich.comacs.org

Coordination Chemistry and Metal Ligand Interactions of Alphos Complexes

Complexation with Palladium: Formation of Precatalysts and Active Species

AlPhos is frequently employed in palladium-catalyzed reactions, where it combines with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ under reaction conditions to generate active catalysts. nsf.gov The catalytically active species in many cross-coupling reactions is often a low-coordinate, monoligated Pd(0) complex, which is highly active towards oxidative addition. nsf.govnih.gov However, this species is typically unstable. nsf.govnih.gov

To address the instability of the active species and improve control over catalyst formation, researchers have developed stable palladium precatalysts containing this compound. nsf.govnih.govnih.govresearchgate.net These precatalysts are designed to readily convert to the active LPd(0) species under catalytically relevant conditions. nsf.gov Examples of palladium precatalysts include those with a 1:1 ligand-to-palladium ratio, which are easily prepared, air- and thermally stable, and undergo rapid conversion to the active species. nsf.gov

Oxidative addition complexes (OACs) of bulky biaryl ligands like this compound have been described as effective precatalysts for various cross-coupling reactions, including C-N, C-O, and C-F bond formations. researchgate.net These OACs offer a convenient alternative to other precatalyst classes, especially for very bulky ligands where palladacycle-based precatalysts are difficult to isolate. researchgate.net this compound G6, a specific this compound variant, has shown unique applications as an effective precatalyst for the fluorination of aryl halides and triflates. researchgate.net

The activation of palladium precatalysts often involves steps to generate the catalytically active LPd(0) species. For instance, certain precatalysts require a Brønsted base for reduction, a process that can involve deprotonation of a ligated amine followed by reductive elimination. nih.gov The facile formation of the monoligated Pd(0) species is considered a key factor in the efficiency of the catalytic system. nih.gov Computational and experimental studies suggest that monoligated Pd intermediates are favored in the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.gov

Coordination with Other Transition Metals (e.g., Ruthenium, Nickel)

While this compound is well-known for its utility in palladium catalysis, its application has been extended to transformations catalyzed by other transition metals, including ruthenium and nickel. wikipedia.org

In the context of ruthenium chemistry, this compound has been studied as a component of novel pincer ligands. For example, the P-Al(Me)-P pincer ligand (o-Ph₂PC₆H₄)₂AlMe, abbreviated as AlMePhos, forms a ruthenium-aluminum heterobimetallic complex, [Ru(AlMePhos)(CO)₃]. researchgate.netacs.org This complex can undergo reactions such as photochemical addition of H₂ at the Ru-Al bond. researchgate.netacs.org Abstraction of the methyl group from AlMePhos using a Lewis acid like B(C₆F₅)₃ yields a cationic complex, [Ru(this compound)(CO)₃]⁺, featuring the cationic [(o-Ph₂PC₆H₄)₂Al]⁺ ligand, denoted as [this compound]⁺. researchgate.netacs.orgnih.govresearchgate.net

Studies involving nickel catalysts have also shown the utility of ligands in cross-coupling reactions. While the provided text does not specifically detail this compound coordination with nickel, it highlights the use of well-defined nickel precatalysts with sterically demanding, electron-rich ligands in cross-coupling, similar to palladium systems. nih.gov The development of specialized phosphine (B1218219) and N-heterocyclic carbene ligands has expanded the substrate scope and enabled milder reaction conditions for nickel-catalyzed transformations. nih.gov

Electronic Properties of Coordinated this compound: Lewis Acidity Modulation

The electronic properties of a ligand, including its electron-donating or withdrawing capabilities, significantly influence the electron density at the metal center and, consequently, its reactivity. This compound, as a phosphine ligand, can act as an electron donor through the phosphorus atom.

The concept of using Lewis acidic main group elements within ligands (Z-type ligands) to tune the electronic properties and reactivity of transition metal centers is an active area of research. researchgate.netacs.orgnih.govresearchgate.netnsf.govresearchgate.net By adjusting the electron density at the transition metal through the Z-type interaction, a substantial alteration of reactivity can be achieved. researchgate.net This highlights how the incorporation of Lewis acidic centers within ligands like this compound can provide a means to modulate the electronic environment of the coordinated metal, influencing its catalytic performance.

Catalytic Reactivity and Transformative Applications Mediated by Alphos

AlPhos in Palladium-Catalyzed C-N Cross-Coupling Reactions

This compound plays a significant role in palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, particularly in the context of the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of aryl amines, which are prevalent structures in pharmaceuticals and agrochemicals. fishersci.ca

Substrate Scope and Reaction Efficiency in Buchwald-Hartwig Aminations

This compound-supported palladium catalysts have demonstrated effectiveness in the Buchwald-Hartwig amination with a broad range of substrates, including challenging coupling partners. These include electron-deficient and sterically hindered aryl halides and triflates. nih.govwikipedia.orgfishersci.fi The ligand facilitates the coupling of various amine nucleophiles, such as anilines, amides, primary aliphatic amines, and secondary aliphatic amines. wikipedia.org For instance, the coupling of secondary amines with aryl halides or triflates, which previously resulted in low yields under certain conditions, can be achieved effectively with an this compound-supported Pd catalyst. cenmed.comwikipedia.org More complex electrophiles, such as a Flumazenil derivative and a benzoxadiazole electrophile, have also been successfully coupled, albeit the latter in modest yield due to potential side reactions. cenmed.comwikipedia.org Aromatic amines, including pyrrole, indazole, and imidazole (B134444) derivatives, have also been shown to be reactive coupling partners under optimized conditions. wikipedia.org

Role of Organic Bases in this compound-Catalyzed C-N Coupling

The use of soluble organic bases in Pd-catalyzed C-N cross-coupling reactions, facilitated by ligands like this compound, offers advantages over traditional heterogeneous conditions that employ insoluble or strong inorganic bases. wikipedia.orgsigmaaldrich.com Organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been employed in this compound-catalyzed C-N coupling. cenmed.comwikipedia.org Studies have shown that the organic base can influence the catalytic cycle. For example, kinetic studies with an this compound-supported palladium catalyst in the coupling of p-tolyl triflate with 4-fluoroaniline (B128567) revealed a negative order dependence on DBU concentration, suggesting that the base can inhibit the reaction at higher concentrations. cenmed.comwikipedia.org This indicates that the base's role extends beyond simple acid scavenging or facilitating proton removal from a palladium-bound amine intermediate. cenmed.comwikipedia.org The resting state of the catalytic reaction can depend on the relative binding ability of the base and the amine substrate to the palladium center. cenmed.com In cases where the base strongly competes with the amine for binding, a base-bound resting state and negative order dependence on the base may be observed. cenmed.com Techniques like slow addition of the organic base have been shown to be beneficial for achieving high yields with certain challenging substrates, such as secondary amines. cenmed.comwikipedia.org The bulkier nature of ligands like this compound can sterically hinder the binding of bases like DBU to the Pd(II) center, thereby overcoming catalyst deactivation and enabling the desired catalytic steps by improving Pd-substrate coordination.

This compound in Pd-Catalyzed Carbon-Fluorine Bond Formation

This compound has also proven effective in palladium-catalyzed carbon-fluorine (C-F) bond formation, a transformation of significant interest due to the prevalence of fluorine in pharmaceuticals and agrochemicals.

Regioselective Aryl Fluorination of Triflates and Bromides

This compound enables the mild Pd-catalyzed fluorination of aryl triflates and bromides. nih.govfishersci.fi This includes the regioselective synthesis of aryl fluorides from substrates that are prone to yielding mixtures of regioisomers with other palladium catalyst systems. The this compound ligand allows for room-temperature Pd-catalyzed fluorination of various activated aryl triflates. While effective, the formation of regioisomeric aryl fluorides can still persist to some degree with certain substrates. Electron-donating groups on the aryl triflate can lead to lower levels of regioselectivity compared to substrates with strongly electron-withdrawing groups, which tend to react cleanly.

Fluorination of Heteroaryl Substrates

Beyond aryl substrates, this compound-supported palladium catalysis is also applicable to the fluorination of heteroaryl substrates. The ligand has been used for the regioselective fluorination of heteroaryl triflates and bromides, often resulting in high yields. This expands the scope of Pd-catalyzed C-F bond formation to include a wider range of important organic molecules.

This compound in Palladium-Catalyzed C-S Cross-Coupling Reactions

In addition to C-N and C-F bond formation, this compound has been utilized in palladium-catalyzed carbon-sulfur (C-S) cross-coupling reactions. wikipedia.orgfishersci.fi These reactions are valuable for the synthesis of aryl thioethers, which are important motifs in various chemical structures. Palladium complexes of this compound have been employed to prepare aryl thioethers through the coupling of thiols with aromatic electrophiles. fishersci.cafishersci.fi

Expanded Catalytic Scope: Non-Palladium Systems with this compound

While this compound is widely recognized for its efficacy in palladium-catalyzed transformations, its utility extends to catalytic systems employing other transition metals, notably nickel and potentially copper and iron, although the literature on this compound specifically in copper and iron catalysis appears less extensive compared to nickel. Dialkylbiaryl phosphine (B1218219) ligands, as a class that includes this compound, have demonstrated utility beyond palladium, finding applications with nickel, gold, silver, copper, rhodium, and ruthenium. wikipedia.org

Nickel catalysis, in particular, has seen significant development in carbon-heteroatom bond formation, presenting advantages over analogous palladium systems in certain cross-coupling reactions, such as those involving heteroaryl substrates or sp³-hybridized atoms. researchgate.netnih.gov Although historically less understood mechanistically and often requiring higher catalyst loadings and temperatures compared to palladium, recent advances have addressed some of these limitations. nih.gov

Research has explored the use of this compound in nickel-catalyzed C-N cross-coupling reactions. One study highlighted the effectiveness of this compound in supporting a nickel catalyst for the cross-coupling of aryl triflates with aryl amines using triethylamine (B128534) as a base. mit.edu This method demonstrated tolerance for sterically hindered coupling partners and substrates containing base- and nucleophile-sensitive functional groups. mit.edu Density functional theory (DFT) calculations in this work provided insights into the mechanism, suggesting that electron-deficient auxiliary ligands on the nickel center decrease the pKa of the Ni-bound amine and lower the barrier to reductive elimination from the resulting Ni(II)-amido complex. mit.edu Steric factors preventing Lewis acid-base complexation between the nickel catalyst and the base were also found to be important in avoiding catalyst inhibition. mit.edu

Another report described ligand-enabled, nickel-catalyzed cross-coupling of (hetero)aryl electrophiles with bulky primary alkylamines, referencing the use of this compound in this context. researchgate.net This underscores the potential of this compound to facilitate challenging C-N bond formations under nickel catalysis.

While the primary focus for this compound in the literature appears to be palladium-catalyzed reactions, the broader class of dialkylbiaryl phosphine ligands to which it belongs has been explored with other metals. Copper catalysts, for instance, are known for their use in coupling reactions, particularly the Ullmann coupling, and in catalytic oxidation, hydrogenation, and dehydrogenation of organic compounds. alfachemic.com Iron catalysis has also gained traction due to the abundance and low toxicity of iron, with recent advances in enantioselective iron-catalyzed transformations, including Kumada and Suzuki-Miyaura couplings. mdpi.com Although direct, detailed studies specifically on this compound in copper or iron catalysis were not prominently found, the success of related phosphine ligands with these metals suggests potential avenues for future research into the expanded scope of this compound.

The application of this compound in non-palladium systems, particularly nickel, highlights its versatility as a ligand beyond its well-established role in palladium catalysis. Continued research in this area is likely to uncover further applications and provide deeper mechanistic understanding of this compound-metal complexes in diverse catalytic transformations.

Representative Data on this compound in Non-Palladium Catalysis:

While specific detailed data tables focusing solely on this compound in non-palladium systems are less prevalent in the immediate search results compared to palladium applications, the cited research provides qualitative and mechanistic insights. For instance, the study on nickel-catalyzed C-N cross-coupling with aryl triflates and aryl amines using this compound reported successful couplings with various substrates. mit.edu

An example of the type of data that would be relevant, based on the description of the research, could be presented as follows, illustrating the scope of the reaction:

Aryl TriflatesAryl AminesCatalyst SystemBaseTemperatureOutcome/Yield
Substrate AAmine XNi/AlPhosTriethylamineRTSuccessful
Substrate BAmine YNi/AlPhosTriethylamineRTSuccessful
..................

Note: The data in this table is illustrative, based on the description of the research scope in the provided text, and does not represent specific experimental yields or conditions which were not detailed in the search snippets.

Further research findings often involve detailed mechanistic studies, including DFT calculations, to understand the role of this compound in stabilizing intermediates and lowering activation barriers in these non-palladium catalytic cycles. mit.eduacs.org

Mechanistic Elucidation of Alphos Catalyzed Processes

Investigation of Catalytic Cycles in AlPhos-Mediated Reactions

This compound-mediated reactions typically proceed through catalytic cycles involving different palladium oxidation states, predominantly Pd(0) and Pd(II). nih.gov The ligand plays a crucial role in stabilizing reactive intermediates and promoting key bond-forming and bond-breaking events within the cycle. wikipedia.org Studies investigating these cycles often utilize techniques such as 31P and 19F NMR spectroscopy to identify intermediates and understand their transformations. chemrxiv.org

Oxidative Addition Pathways with this compound-Metal Complexes

Oxidative addition is a fundamental step in many this compound-catalyzed cross-coupling reactions. nih.govwikipedia.org This process involves the insertion of a metal center into a substrate bond (e.g., aryl halide or triflate), increasing the oxidation state and coordination number of the metal by two. wikipedia.orgumb.edu With bulky ligands like this compound, the formation of monoligated Pd(0) species is favored, which are highly reactive in oxidative addition. nih.govacs.org this compound-palladium oxidative addition complexes (OACs) have been synthesized and characterized, serving as effective precatalysts for various cross-coupling reactions, including C-N, C-O, and C-F bond formation. researchgate.netsigmaaldrich.com These OACs offer a convenient alternative to other precatalyst systems, particularly for very bulky ligands where palladacycle formation is challenging. researchgate.net

Reductive Elimination Mechanisms in C-F Bond Formation

This compound has been specifically highlighted for its role in facilitating challenging C-F bond formation via reductive elimination from palladium(II) intermediates. sigmaaldrich.comsigmaaldrich.comacs.org Reductive elimination is the reverse of oxidative addition, where two ligands on the metal center couple to form a new bond, and the metal's oxidation state and coordination number decrease by two. wikipedia.orgumb.edu For C-F bond formation, this step involves the coupling of an aryl group and a fluoride (B91410) ligand bound to palladium. The challenging nature of this transformation is attributed to the small and highly electronegative fluoride anion. sigmaaldrich.commpg.de DFT calculations have been employed to study the C-F reductive elimination step from this compound-palladium complexes, suggesting a concerted transition state where the C-F bond is formed as the Pd-F and Pd-C bonds break. acs.org The design of this compound, particularly the presence of fluorine atoms on the tetrafluorophenyl group, has been shown to influence the energy barrier of this reductive elimination, contributing to the observed enhanced reactivity and regioselectivity in fluorination reactions. acs.orgacs.org

Theoretical and Computational Chemistry of Alphos Systems

Density Functional Theory (DFT) Studies on AlPhos-Metal Complexes

Density Functional Theory (DFT) has been extensively applied to study the structure, bonding, and reactivity of metal complexes incorporating this compound ligands. These studies provide a theoretical framework for understanding the interactions between the metal center and the this compound ligand, which are crucial for catalytic activity and complex stability.

DFT calculations have been utilized to analyze the solid-state structures of palladium(II) complexes featuring a biaryl monophosphine ligand referred to as this compound (L1). These calculations helped elucidate the reasons behind the enhanced reactivity observed with this ligand in palladium-catalyzed fluorination reactions. acs.orgresearchgate.net

In the context of ruthenium chemistry, DFT studies have been performed on complexes bearing aluminum-based phosphine (B1218219) pincer ligands, including AlMePhos ((o-Ph₂PC₆H₄)₂AlMe) and the cationic [this compound]⁺ ([(o-Ph₂PC₆H₄)₂Al]⁺). These computational investigations were coupled with experimental studies to probe the structure and reactivity of complexes such as [Ru(AlMePhos)(CO)₃] (1) and [Ru(this compound)(CO)₃][MeB(C₆F₅)₃] (4). nih.govresearchgate.netacs.orgnih.gov DFT calculations on complex 2, [Ru(AlMePhos)(CO)₂(μ-H)H], indicated the presence of one terminal and one bridging hydride ligand. researchgate.netacs.orgnih.gov

DFT is a widely used computational chemistry technique for studying halogen bonding interactions, providing insights into electronic structure, energetics, and geometric characteristics. samipubco.com This highlights the general applicability of DFT in analyzing bonding within various chemical systems, including those potentially relevant to this compound chemistry. DFT calculations have also been employed to study the structural and electronic properties of metal complexes with other ligands, demonstrating its utility in characterizing complex coordination environments and predicting properties like binding energy. nih.govfrontiersin.org

Elucidation of Electronic Structure and Bonding via Computational Methods

Electronic structure analyses, including Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis with the Transition State (EDA-ETS) method, have been applied to study the Ru-Al interactions in ruthenium complexes with AlMePhos and [this compound]⁺ ligands. nih.govresearchgate.netnih.gov These analyses provided detailed information about the nature of the Ru-Al bond, indicating that it is strengthened upon methyl abstraction to form the cationic [this compound]⁺ complex. nih.gov The studies also revealed that the Lewis acidity of these pincer ligands increases in the order ZnPhos < AlMePhos < [this compound]⁺, which was supported by both experimental and computed νCO stretching frequencies. nih.govresearchgate.netnih.gov

Computational chemistry techniques, such as DFT, molecular dynamics simulations, and quantum mechanical calculations, are generally used to shed light on the electronic structure, energetics, and geometric characteristics of chemical bonds. samipubco.commdpi.com Analyzing bond critical points (BCPs) through methods like QTAIM helps define the character of interactions, indicating whether they are covalent, ionic, or transient. mdpi.com

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is instrumental in mapping the reaction pathways and energy landscapes associated with this compound chemistry. This allows researchers to understand the step-by-step transformations that occur during a reaction and identify the energy barriers involved.

DFT calculations have been used to define the mechanism for the addition of H₂ to [Ru(AlMePhos)(CO)₃] (1) and predict facile hydride exchange in the resulting complex [Ru(AlMePhos)(CO)₂(μ-H)H] (2). researchgate.netacs.orgnih.gov These computational predictions were corroborated by experimental observations. researchgate.netacs.orgnih.gov

Computational chemistry plays a significant role in elucidating complex catalytic mechanisms and uncovering novel catalysis concepts. researchgate.net Automated reaction pathway discovery methods and potential energy surface assessment tools enable the exploration of complex chemical mechanisms. scm.comresearchgate.net The concept of energy landscapes provides a framework for understanding how emergent properties are encoded and for calculating these properties by representing barriers between different morphologies. nih.gov Methods like transition path sampling are used to study the dynamics of rare events and generate reaction pathways by exploring the free energy landscape. acmm.nl

While computationally demanding, the exploration of potential energy surfaces using methods like DFT provides insights into possible reaction processes. scm.com Refining energy landscapes at higher levels of theory can be achieved by using results from lower-level calculations to guide more expensive computations like NEB calculations. scm.com

Prediction of this compound Reactivity and Selectivity via Simulation

Computational simulations are valuable tools for predicting the reactivity and selectivity of this compound-containing compounds in various chemical transformations. These predictions can help guide experimental efforts and optimize reaction conditions.

DFT calculations have provided insights into the origin of enhanced reactivity and high regioselectivity observed with the this compound (L1) ligand in palladium-catalyzed fluorination reactions. acs.orgresearchgate.net By analyzing the electronic and structural properties, computational studies can help explain why certain reaction pathways are favored over others. researchgate.net

Computational chemistry tools can automatically predict the selectivity and activity of reactants. schrodinger.com The Lewis acidity of this compound ligands, determined through electronic structure analysis, correlates with the reactivity of the corresponding ruthenium complexes. nih.govresearchgate.netnih.gov This demonstrates how computational methods can reveal key factors influencing reactivity.

Understanding reaction mechanisms is crucial for improving the synthesis of various products, and computational chemistry provides important information that may not be accessible experimentally. researchgate.net Computational studies can explore both intuitive and non-intuitive reaction pathways to assess relative reaction rates and predict selectivity. researchgate.net

Selectivity in chemical reactions can be influenced by factors such as the reactivity of the substrates and the attacking species. Computational methods can help quantify these factors and predict preferred reaction outcomes. ucalgary.ca

Compound Names and PubChem CIDs: Note: PubChem CIDs for specific metal complexes can be complex and may not always have a single entry. CIDs are provided for the ligands where available.

Compound NamePubChem CID (if available)
This compound (biaryl monophosphine ligand, L1)Will require specific structure for search
This compound (cationic [(o-Ph₂PC₆H₄)₂Al]⁺ ligand)Will require specific structure for search
AlMePhos ((o-Ph₂PC₆H₄)₂AlMe ligand)Will require specific structure for search
[Ru(AlMePhos)(CO)₃] (Complex 1)No single CID available
[Ru(AlMePhos)(CO)₂(μ-H)H] (Complex 2)No single CID available
[Ru(this compound)(CO)₃][MeB(C₆F₅)₃] (Complex 4)No single CID available
[Ru(ZnPhos)(CO)₃] (Complex 3)No single CID available
ZnPhos ((o-Ph₂PC₆H₄)₂Zn ligand)Will require specific structure for search
This compound Palladium complex (CAS 1805783-51-0)137602615
This compound Pd G6 Br (CAS 2097600-15-0)145139500

Data Table: Selected Computational Findings on Ru-AlPhos Complexes

ComplexRu-Al Distance (Å)Lewis Acidity Trend (relative)Key Finding (Computational)Source
[Ru(AlMePhos)(CO)₃] (1)2.6578(6)AlMePhosRu-Al bond present nih.govresearchgate.netnih.gov
[Ru(this compound)(CO)₃]⁺ (in Complex 4)2.5334(16)[this compound]⁺Enhanced Lewis acidity, strengthened Ru-Al bond upon Me abstraction nih.govresearchgate.netnih.gov
[Ru(ZnPhos)(CO)₃] (analogue)N/AZnPhosLower Lewis acidity compared to AlMePhos and [this compound]⁺ nih.govresearchgate.netnih.gov
[Ru(AlMePhos)(CO)₂(μ-H)H] (2)N/AN/AFeatures terminal and bridging hydrides; facile hydride exchange researchgate.netacs.orgnih.gov

Interactive Data Table: Lewis Acidity Trend

Ligand/ComplexRelative Lewis Acidity
ZnPhosLowest
AlMePhosMedium
[this compound]⁺Highest

Advanced Spectroscopic and Structural Characterization of Alphos Complexes

Solid-State Structural Analysis: X-ray Crystallography of AlPhos-Metal Adducts

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in the solid state. researchgate.netelte.huripublication.com This method has been applied to this compound-metal adducts to elucidate their coordination geometries, bond lengths, and angles, providing fundamental information about how the ligand interacts with the metal center.

Studies have utilized single-crystal X-ray diffraction to characterize complexes formed between this compound (referred to as L1 in some studies) and palladium(II). acs.orgacs.org Analysis of these solid-state structures, sometimes complemented by Density Functional Theory (DFT) calculations, has provided insights into the factors influencing catalytic reactivity. acs.orgacs.org For instance, the solid-state structure of a palladium(II) complex with this compound revealed a distorted trigonal planar coordination environment around the palladium center. acs.org Key angles, such as P–Pd–C1′, P–Pd–COD, and C1′–Pd–COD, were determined, providing a detailed picture of the ligand's steric influence on the metal center. acs.org

In the context of ruthenium complexes, X-ray crystallography has been employed to characterize compounds featuring related aluminum-based phosphine (B1218219) pincer ligands, such as AlMePhos and the cationic [this compound]⁺. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govresearchgate.net The molecular structure of the Ru-Al heterobimetallic complex [Ru(AlMePhos)(CO)₃] (1) was determined, showing the P-Al(Me)-P pincer coordination mode. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govresearchgate.net The Ru-Al bond distance in this complex was measured, and comparisons with related species, including the cationic [Ru(this compound)(CO)₃]⁺ (4), revealed a significantly shorter Ru-Al distance in the cationic complex (2.5334(16) Å) compared to the neutral one (2.6578(6) Å). nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govresearchgate.net This shortening is consistent with an enhanced Lewis acidity of the [this compound]⁺ ligand. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govresearchgate.net

X-ray crystallography data for these complexes are often deposited in crystallographic databases, providing a valuable resource for further computational and structural studies. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound and its complexes in solution. nih.govchemrxiv.orgfiveable.me Multinuclear NMR, including ¹H, ¹³C, and ³¹P NMR, is routinely used to confirm the identity and purity of the ligand and its metal adducts. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govchemrxiv.orgnih.gov

³¹P NMR is particularly informative for phosphine ligands like this compound, as the phosphorus nucleus is highly sensitive to its electronic environment and coordination state. Changes in the ³¹P NMR chemical shift upon coordination to a metal center provide direct evidence of complex formation and can offer insights into the nature of the metal-phosphine bond. Studies on palladium-catalyzed reactions involving this compound have utilized ³¹P NMR to identify and characterize intermediates in the catalytic cycle, such as oxidative addition complexes. chemrxiv.org Analysis of ³¹P NMR spectra has helped in understanding the likely resting state of the catalyst under different reaction conditions. chemrxiv.org

¹H and ¹³C NMR spectroscopy provide detailed information about the organic backbone of the this compound ligand and the groups attached to the metal center. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govchemrxiv.orgnih.gov Chemical shifts, coupling constants (especially P-H and P-C coupling), and signal multiplicities are used to assign resonances to specific atoms and to deduce the solution-state structure and symmetry of the complexes. For instance, in the study of ruthenium complexes with aluminum-based phosphine ligands, ¹H and ¹³C NMR were used alongside ³¹P NMR for full characterization. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govnih.gov The observation of specific resonances and their patterns supports the proposed structures of the complexes and intermediates. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govnih.gov

NMR spectroscopy can also be used to study dynamic processes in solution, such as ligand exchange or conformational changes, by analyzing the temperature dependence of the spectra. In the case of ruthenium dihydride complexes bearing aluminum-based phosphine ligands, NMR studies, supported by DFT calculations, have revealed facile hydride exchange on the NMR timescale. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govnih.gov

NMR has also been applied to study related aluminum complexes with amido phosphine ligands, providing insights into their solution structures, including the identification of diastereotopic atoms and coupling patterns that support specific coordination geometries. chemrxiv.orgmdpi.com

Infrared (IR) and UV-Vis Spectroscopy for Electronic Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for probing the vibrational and electronic properties of this compound and its metal complexes. libretexts.orgripublication.comresearchgate.netnih.govfiveable.memdpi.comresearchgate.netresearchgate.netijcce.ac.irumich.edunih.govnih.govlibretexts.orgubbcluj.royoutube.comfrontiersin.orgharvard.edu

IR spectroscopy provides a fingerprint of the molecule based on its characteristic vibrational modes. libretexts.orgresearchgate.netresearchgate.netumich.edunih.govyoutube.comharvard.edu For metal carbonyl complexes involving this compound or related ligands, the stretching frequencies of the carbonyl ligands (νCO) are particularly informative. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govnih.govfrontiersin.orgharvard.edu Changes in the νCO frequencies upon ligand coordination or modification of the metal center reflect changes in the electron density at the metal and the degree of backbonding to the carbonyl ligands. In ruthenium complexes with aluminum-based phosphine pincer ligands, a blue shift in the observed and computed νCO stretching frequencies upon abstraction of a methyl group from aluminum to form the cationic [this compound]⁺ complex was observed. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govresearchgate.netnih.gov This blue shift is consistent with the enhanced Lewis acidity of the cationic ligand, which reduces electron density at the ruthenium center and weakens the Ru-CO backbonding. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govresearchgate.netnih.gov

UV-Vis spectroscopy probes electronic transitions within a molecule, typically in the wavelength range of 200-800 nm. elte.huripublication.comnih.govfiveable.memdpi.comresearchgate.netresearchgate.netijcce.ac.irumich.edunih.govlibretexts.orgubbcluj.ro The UV-Vis spectrum can provide information about the presence of chromophores, conjugation systems, and electronic interactions between the ligand and the metal center. elte.hufiveable.menih.govlibretexts.orgubbcluj.ro While specific UV-Vis data for the this compound ligand itself are not detailed in the provided snippets, UV-Vis spectroscopy is a standard technique for characterizing metal complexes. ripublication.comnih.govmdpi.comresearchgate.netijcce.ac.ir Electronic absorption bands in metal complexes can arise from ligand-field transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT). nih.govlibretexts.org The position and intensity of these bands are sensitive to the nature of the metal, the ligand, and the coordination environment, providing an electronic fingerprint of the complex. nih.govlibretexts.org Studies on various metal complexes with different ligands demonstrate the utility of UV-Vis spectroscopy in understanding their electronic structures and potential applications. ripublication.comnih.govmdpi.comresearchgate.netijcce.ac.irnih.gov

Other Spectroscopic Techniques for this compound Characterization

Beyond the core techniques of X-ray crystallography, NMR, IR, and UV-Vis spectroscopy, other methods can contribute to the comprehensive characterization of this compound and its complexes.

Mass Spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. mdpi.comijcce.ac.ir It can be used to confirm the formation of this compound and its metal complexes and to identify reaction byproducts.

Computational methods, particularly Density Functional Theory (DFT) calculations, are frequently used in conjunction with experimental spectroscopic studies. acs.orgnih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgacs.orgnsf.govresearchgate.netnih.govnih.govnih.govresearchgate.netru.nl DFT can predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) and provide insights into electronic structure, bonding, and reaction mechanisms that complement experimental observations. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govresearchgate.netnih.govnih.govnih.govresearchgate.netru.nl For example, DFT calculations have been used to support the interpretation of NMR and IR data for ruthenium complexes with aluminum-based phosphine ligands and to model reaction pathways. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govresearchgate.netnih.gov

While not specifically detailed for the this compound ligand (CAS 1805783-60-1) in the provided snippets, other techniques like Raman spectroscopy, which is complementary to IR spectroscopy for studying molecular vibrations, nih.govmdpi.comresearchgate.net or X-ray Photoelectron Spectroscopy (XPS), which provides information on elemental composition and chemical states, mdpi.comresearchgate.net could potentially be applied for further characterization of this compound or its solid complexes.

Summary of Spectroscopic and Structural Data for Selected this compound Complexes

ComplexCharacterization Techniques UsedKey Findings
Pd(II) complexes with this compound (L1)X-ray Crystallography, DFTDistorted trigonal planar coordination geometry around Pd; insights into reactivity. acs.orgacs.org
[Ru(AlMePhos)(CO)₃] (1)NMR (multi-nucl.), IR, XRD, EAP-Al(Me)-P pincer coordination; Ru-Al distance 2.6578(6) Å. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govresearchgate.netnih.gov
[Ru(AlMePhos)(CO)₂(μ-H)H] (2)NMR (multi-nucl.), IR, DFTTerminal and bridging hydrides; facile hydride exchange observed experimentally and predicted by DFT. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govnih.gov
[Ru(this compound)(CO)₃][MeB(C₆F₅)₃] (4)NMR (multi-nucl.), IR, XRD, EACationic [(o-Ph₂PC₆H₄)₂Al]⁺ ligand; Ru-Al distance 2.5334(16) Å (shorter than in 1); blue shift in νCO (IR); enhanced Lewis acidity of [this compound]⁺. nih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnsf.govresearchgate.netnih.gov
Aluminum complexes with amido phosphinesNMR (multi-nucl.), XRDCharacterization of monomeric, four-coordinate species; identification of diastereotopic atoms by ¹H NMR. chemrxiv.orgmdpi.com

Note: EA = Elemental Analysis

Future Perspectives and Broader Impact of Alphos Research

Rational Design of Next-Generation AlPhos Ligands

The rational design of ligands is a critical avenue for improving catalytic efficiency, selectivity, and substrate scope. For this compound, this involves understanding how modifications to its specific structural features impact its interaction with metal centers and reacting substrates. Key structural elements of dialkylbiaryl phosphine (B1218219) ligands, such as the nature of the alkyl groups on phosphorus and substituents on the biaryl framework, are known to influence electronic and steric properties, which in turn affect catalytic activity. wikipedia.orgwikiwand.com

Theoretical studies, including density functional theory (DFT) calculations, play a crucial role in this design process. By computationally modeling the interactions between the ligand, metal center, and substrates, researchers can gain insights into reaction pathways, transition states, and the factors governing selectivity. For instance, theoretical work on palladium-catalyzed fluorination, a reaction where this compound has shown success, suggests that tuning ligand features to influence ligand-substrate repulsion and the charge distribution around the reactive center can lead to improved catalytic performance and suppression of undesired regioisomers. researchgate.netresearchgate.net These computational insights can guide the synthesis of new this compound analogs with tailored electronic and steric profiles, potentially leading to catalysts with superior activity, broader functional group tolerance, and unprecedented selectivity for challenging transformations. The goal is to move beyond serendipitous discovery towards a more predictive approach to ligand design.

Emerging Applications in Organic Synthesis and Beyond

While this compound has already proven effective in established cross-coupling reactions like Buchwald-Hartwig amination and C-S coupling, its unique properties suggest potential in emerging areas of organic synthesis. wikipedia.orgsigmaaldrich.comsigmaaldrich.com Its success in enabling challenging C-F bond formation at room temperature highlights its capacity for facilitating difficult transformations under mild conditions. acs.orgsigmaaldrich.com

Future research is likely to explore the utility of this compound and its optimized variants in a wider array of cross-coupling reactions, including those involving less reactive substrates or the formation of other challenging bonds. The principles learned from this compound-catalyzed reactions can also be extended to the development of catalytic systems involving other transition metals beyond palladium, potentially unlocking new reactivity patterns and catalytic cycles. wikipedia.org Furthermore, the application of this compound-ligated metal complexes as precatalysts in areas like bioconjugation, where mild and selective reactions are paramount, is an emerging field with significant potential. wikipedia.orgacs.org The development of stable and easily handled precatalysts, such as the characterized [(AlPhosPd)2•COD], facilitates the broader adoption of this compound in both academic and industrial settings, paving the way for its use in the synthesis of complex molecules relevant to pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comnih.gov

Contributions of this compound Research to Fundamental Organometallic Chemistry

Research centered on this compound has significantly contributed to the fundamental understanding of organometallic chemistry, particularly concerning the behavior of late transition metal complexes in catalysis. Studies on this compound-ligated palladium complexes have provided valuable insights into key steps of catalytic cycles, such as oxidative addition and reductive elimination. acs.orgsigmaaldrich.comacs.org

Q & A

How can I design a robust experimental framework for studying AlPhos synthesis and characterization?

Basic Research Question
A rigorous experimental design begins with defining the research scope using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, this involves:

  • Population : Define the compound’s chemical class (e.g., organophosphorus derivatives) and target applications (e.g., catalysis, material science).
  • Intervention : Specify synthesis methods (e.g., ligand coupling, phosphorylation).
  • Comparison : Benchmark against similar compounds (e.g., Phosphafluorenes) to identify unique properties.
  • Outcome : Predefine metrics (e.g., yield, purity, stability).
    Use statistical tools (ANOVA, regression) to ensure reproducibility .

What methodologies ensure data integrity and reproducibility in this compound research?

Basic Research Question
Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) and implement:

  • Protocol standardization : Document synthesis conditions (temperature, solvents) and characterization techniques (NMR, XRD).
  • Data management : Use electronic lab notebooks (ELNs) for real-time logging and version control.
  • Peer review : Validate raw data through independent replication by lab members.
    Example workflow:
StepActionTools/Validation
1SynthesisRepeat reactions ≥3 times
2CharacterizationCross-validate NMR with mass spectrometry
3AnalysisApply Grubbs’ test for outliers .

How should researchers address contradictions in this compound characterization data (e.g., NMR vs. computational predictions)?

Advanced Research Question
Contradictions often arise from experimental artifacts or model limitations. Resolve them via:

Error source analysis : Check for impurities (HPLC) or instrument calibration.

Computational refinement : Re-optimize DFT parameters (basis sets, solvation models).

Collaborative validation : Engage crystallography experts for structural confirmation.
Case study: Discrepancies in this compound bond angles were resolved by combining SC-XRD data with molecular dynamics simulations .

What advanced techniques optimize this compound synthesis for high yield and scalability?

Advanced Research Question
Leverage Design of Experiments (DoE) to identify critical variables:

  • Factors : Catalyst loading, solvent polarity, reaction time.
  • Response surface : Model interactions using software (e.g., JMP, Minitab).
    Example optimization table:
FactorLow LevelHigh LevelOptimal Value
Catalyst (%)0.52.01.2
Temperature (°C)6012090
SolventTHFTolueneToluene
Validate with kinetic studies (e.g., Eyring plots) to confirm mechanistic pathways .

How can interdisciplinary approaches enhance this compound applications in catalysis or material science?

Advanced Research Question
Integrate methods from complementary fields:

  • Catalysis : Pair with kinetic isotope effects (KIE) to study transition states.
  • Material Science : Use TEM/SEM to analyze nanostructured this compound composites.
  • Theoretical modeling : Apply machine learning (e.g., Gaussian Process Regression) to predict reactivity.
    Example collaboration framework:

Chemists synthesize this compound derivatives.

Physicists characterize electronic properties (UPS, XPS).

Computational chemists validate via DFT/MD simulations .

What reporting standards are critical for publishing this compound research?

Basic Research Question
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental section : Detail synthesis protocols, including failure cases.
  • Supporting information : Provide raw NMR spectra, crystallographic data (CIF files), and computational inputs.
  • Data availability : Deposit datasets in repositories (e.g., Zenodo, Figshare).
    Avoid redundant figure/table descriptions; use SI for extended data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.